CHROMIUM SILICIDE

Overview

Description

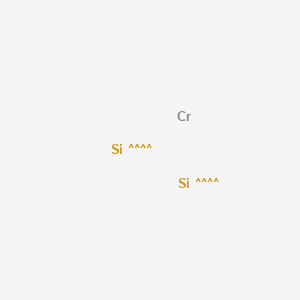

Chromium Silicide (CrSi) is an inorganic compound of chromium and silicon . It is a metal with an electrical resistivity of approximately 2 × 10 −4 Ω·cm . This compound is used in the production of ceramic materials and can also produce an oxidation-resistant surface in a low-pressure plasma spraying .

Synthesis Analysis

Chromium Silicides can be synthesized through various methods such as currentless diffusion saturation, metal-thermal reduction, and electrochemical behaviors of chromium- and silicon-containing melts . The combined reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium makes it possible to obtain silicide powders . Another method involves the solid-state reaction of chromium sesquioxide, silicon powder, and metallic lithium in an autoclave at 600 °C for 10 hours .

Molecular Structure Analysis

The structure determination and phase identification of Chromium Silicides can be performed by XRD analysis . The growth of chromium silicides follows a uniform process with the layer-by-layer diffusion of silicon in the early stages .

Chemical Reactions Analysis

During the formation of silicides, silicides with rich chromium atoms are first formed, and then chromium monosilicides, in the case of diffusion alloying of silicon from the gas phase .

Physical And Chemical Properties Analysis

This compound is characterized by its high melting point, high oxidation resistance, and satisfactory thermoelectric properties . It has a narrow bandgap (0.35 eV), offering applications in the Schottky barrier solar cell technology .

Scientific Research Applications

Environmental Remediation

Chromium, specifically hexavalent chromium [Cr(VI)], is a significant environmental contaminant due to its extensive industrial applications. It poses a major challenge due to its non-biodegradability and toxicity. Various studies have highlighted the use of microorganisms, including fungal, algal, and bacterial biomass, for the biosorption and biotransformation of Cr(VI) in environmental remediation efforts. These microorganisms employ various mechanisms such as surface adsorption and the availability of reductants to detoxify and reduce chromium levels in contaminated environments. The development of in situ and ex situ chromium bioremediation technologies based on these biological agents has been emphasized as a bridge between laboratory findings and industrial applications for chromium remediation (Jobby, Jha, Yadav, & Desai, 2018), (Samuel, Selvarajan, Chidambaram, Patel, & Brindhadevi, 2021).

Chromium Speciation and Bioavailability

Chromium occurs in different chemical forms, with chromite (Cr(III)) and chromate (Cr(VI)) being the primary forms in soil, varying markedly in their biogeochemical behavior. The speciation of chromium influences its bioavailability, uptake, toxicity, and detoxification in the soil-plant system. Studies underline the importance of understanding chromium behavior in soil, its transfer to plants, accumulation in various plant parts, and the role of soil microbial community in governing Cr speciation and behavior. Additionally, these studies discuss the mechanisms plants employ to tolerate Cr toxicity, including complexation by organic ligands, compartmentation into vacuoles, and scavenging reactive oxygen species via antioxidative enzymes (Shahid, Shamshad, Rafiq, Khalid, Bibi, Niazi, Dumat, & Rashid, 2017).

Bioremediation Technologies for Cr(VI)-Contaminated Soils and Wastewater

The bioremediation of Cr pollution has gained attention due to the ecological risks posed by this potentially toxic metal. Bioremediation offers advantages like minimal disturbance to soil and water, low cost, simplicity, and less secondary pollution. Research has focused on understanding the chemical properties of Cr, the sources of pollution, and the health effects. The main mechanisms in bioremediation include biosorption, bioaccumulation, complexation, electrostatic attraction, Cr(VI) reduction to Cr(III), and ion exchange, aiming to decrease Cr(VI) concentrations, convert it into the less toxic Cr(III), and make it environmentally benign. However, the application of these technologies is still challenging, and most studies are at the laboratory stage, necessitating further research and theoretical guidance for practical applications (Xia, Song, Jeyakumar, Shaheen, Rinklebe, Ok, Bolan, & Wang, 2019).

Biosensors for Chromium Detection

The increasing rate of environmental deterioration due to heavy metal pollution, including chromium, necessitates the development of rapid and specific detection methods. Biosensor technology, particularly electrochemical-based biosensors, has emerged as a promising approach for detecting chromium in potable water. This technology, characterized by its sensitivity and selectivity, offers an alternative to conventional analytical techniques. Recent advancements have emphasized the use of porous silicon as a host material for enzyme immobilization, highlighting its suitability for enzyme entrapment and its significant characteristics like pore size, thickness, and porosity. This has led to the proposal of several schemes for porous silicon-based immobilized enzyme biosensors for chromium detection in potable water (Biswas, Karn, Balasubramanian, & Kale, 2017).

Safety and Hazards

Chromium Silicide may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Chromium Silicide (CrSi) primarily targets silicon (Si) atoms in the solid phase . The interaction between chromium and silicon is a key aspect of the compound’s action. Chromium in silicon has an increased reactivity , which is crucial for the formation of chromium silicides.

Mode of Action

The interaction between chromium and silicon leads to the formation of chromium silicides. This process involves the diffusion of silicon atoms in the solid phase . Chromium silicides are formed through currentless diffusion saturation, metal-thermal reduction, and electrochemical behaviors of chromium- and silicon-containing melts . The combined reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium makes it possible to obtain silicide powders .

Biochemical Pathways

Chromium silicides are formed through several pathways, including currentless diffusion saturation, metal-thermal reduction of the compounds of metals from groups IV–VIB and silicon with alkaline and alkaline-earth metals, and electrochemical synthesis (ES) from the melts . These processes lead to the formation of chromium silicides in the form of superfine powders and coatings .

Pharmacokinetics

The formation of chromium silicides involves the diffusion of silicon atoms in the solid phase, suggesting that the compound’s bioavailability may be influenced by this process .

Result of Action

The result of this compound’s action is the formation of chromium silicides in the form of superfine powders and coatings . These silicides are characterized by their valuable physicochemical properties and high thermal and chemical stability . They are also environmentally safe materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the synthesis of chromium silicides requires high temperatures . Additionally, the presence of other compounds, such as chromium (III) chloride and sodium fluorine-silicate, influences the formation of chromium silicides .

properties

InChI |

InChI=1S/Cr.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXGWONBPAADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si].[Si].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12018-09-6 | |

| Record name | Chromium silicide (CrSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12018-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: How can chromium silicide be formed?

A1: this compound can be formed through various methods, including:

- Ion-beam mixing: This technique involves bombarding a chromium/silicon bilayer with argon ions, leading to the intermixing of the elements and subsequent silicide formation. []

- Thermal annealing: Heating a chromium film deposited on a silicon substrate promotes silicon diffusion into the chromium layer, resulting in silicide formation. [, , , ]

- Pack cementation: This process utilizes a powder pack containing chromium and silicon sources to deposit this compound onto a substrate at high temperatures. []

- Electrochemical synthesis: Chromium silicides can be synthesized electrochemically in molten salt systems containing chromium and silicon precursors. [, ]

- Mechanical alloying: This method uses mechanical energy to induce chemical reactions between chromium and silicon powders, ultimately forming this compound. []

Q2: Does the substrate material influence the formation of this compound?

A: Yes, the substrate material can influence the chemical composition and oxidation state of chromium within the silicide film. For instance, this compound films deposited on silicon substrates exhibit different oxide contents and chromium oxidation states compared to those deposited on glass or silicon nitride substrates. []

Q3: What happens to inert gases like krypton during this compound formation?

A: The behavior of implanted inert gases during silicide formation depends on their initial location. Krypton implanted in the chromium film remains stationary relative to the chromium during silicide growth. In contrast, krypton implanted in the silicon substrate accumulates at the interface between the silicon and the growing silicide. []

Q4: What are the common stoichiometries of this compound?

A: Several this compound phases exist, including Cr3Si, Cr5Si3, CrSi, and CrSi2. Each phase exhibits distinct structural and electronic properties, making them suitable for different applications. [, , , ]

Q5: How does the silicon content affect the properties of this compound?

A: Increasing the silicon content generally leads to changes in the material's electronic structure and bonding characteristics. For example, higher silicon content in chromium silicides correlates with: * Weaker autoionization contributions in the Cr-M2,3 VV Auger spectra []* Narrower Cr-M2,3 absorption structures that approach the edge energy []

Q6: What are the advantages of using this compound in high-temperature applications?

A: this compound exhibits high melting points and excellent oxidation resistance, making it suitable for high-temperature applications. This is particularly relevant in areas like thermoelectric energy conversion and high-temperature sensors. [, ]

Q7: How does the presence of this compound affect the performance of amorphous silicon solar cells?

A: Introducing thin layers of this compound at the interfaces between metal electrodes and doped regions in amorphous silicon solar cells can significantly enhance their performance. This improvement stems from the reduction in activation energy (~0.225 eV) observed in both n-doped and p-doped amorphous silicon films when in contact with this compound. This reduction in activation energy contributes to both built-in and open-circuit voltage enhancements. [, , ]

Q8: Can this compound enhance the stability of field emitter arrays?

A: Yes, applying a this compound coating to silicon field emitters improves their stability by reducing current fluctuations. This stabilization arises from the reduced number of chemically active sites on the silicide-protected surface, leading to a chemically stable layer with higher electrical conductivity. []

Q9: Does this compound exhibit catalytic activity?

A: While the provided research doesn't specifically focus on the catalytic properties of this compound, its presence influences chemical reactions. For instance, in the SiC-Cr-Si system, this compound formation can occur through the reduction of silica (SiO2) by silicon and silicon carbide, suggesting a potential catalytic role for this compound in this reaction. []

Q10: Have theoretical calculations been employed to study chromium silicides?

A10: Yes, first-principles calculations based on density functional theory have been used to predict various properties of chromium silicides, including:

- Chemical stability: Enthalpies and binding energies calculations provide insights into the thermodynamic stability of different this compound phases. []

- Mechanical properties: Calculations of elastic moduli, such as bulk modulus, shear modulus, and Young’s modulus, reveal the mechanical strength and stiffness of these compounds. []

- Electronic properties: Density of states calculations provide valuable information regarding the electronic band structure and bonding characteristics of chromium silicides. []

- Thermodynamic properties: The Debye temperature, related to the vibrations of atoms within the material, can be calculated using theoretical models like the Debye quasi-harmonic approximation. []

Q11: What are the environmental implications of using this compound?

A11: While the provided research doesn't directly address the environmental impact of this compound, it's crucial to consider the potential environmental implications of its production, use, and disposal. Assessing its ecotoxicological effects and developing strategies for responsible waste management and recycling are important for ensuring environmental sustainability.

Q12: Are there alternative materials to this compound for similar applications?

A: Yes, depending on the specific application, several alternative materials exist. For instance, other metal silicides, like tungsten silicide, exhibit comparable high-temperature properties and are explored for thermoelectric applications. [, ] Similarly, other materials, such as titanium nitride (TiN), are investigated as diffusion barriers in microelectronic applications. [] The choice of the most suitable material depends on factors like cost, performance requirements, and specific application needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)

![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)